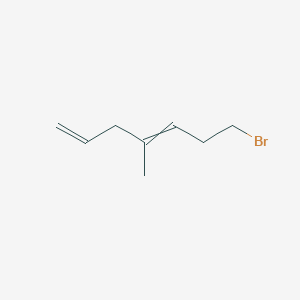

7-Bromo-4-methylhepta-1,4-diene

Description

Properties

CAS No. |

40518-57-8 |

|---|---|

Molecular Formula |

C8H13Br |

Molecular Weight |

189.09 g/mol |

IUPAC Name |

7-bromo-4-methylhepta-1,4-diene |

InChI |

InChI=1S/C8H13Br/c1-3-5-8(2)6-4-7-9/h3,6H,1,4-5,7H2,2H3 |

InChI Key |

OCIXYRMEGIVSBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCBr)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methylhepta-1,4-diene can be achieved through various methods. One common approach involves the bromination of 4-methylhepta-1,4-diene. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can contribute to the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methylhepta-1,4-diene undergoes various chemical reactions, including:

Electrophilic Addition: The compound can participate in electrophilic addition reactions with halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl), leading to the formation of dihalides and halogenated alkenes.

Common Reagents and Conditions

Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) as the solvent.

Oxidation: m-Chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

Dihalides: Formed through electrophilic addition of halogens.

Epoxides and Diols: Resulting from oxidation reactions.

Substituted Alkenes: Produced via nucleophilic substitution reactions.

Scientific Research Applications

7-Bromo-4-methylhepta-1,4-diene has found applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis to create more complex molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methylhepta-1,4-diene involves its reactivity with various chemical species. The presence of the bromine atom and the conjugated diene system allows it to participate in electrophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can undergo further transformations to yield the final products .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(4E)-3-Methylhepta-1,4-diene

- Structure : Shares the hepta-1,4-diene backbone but lacks bromine and has a methyl group at position 3 instead of 3.

- Reactivity : The absence of bromine limits its utility in substitution reactions. Its conjugated diene system may participate in cycloaddition or polymerization reactions.

- Applications: Primarily used in industrial settings as a monomer or intermediate for hydrocarbon-based materials .

4-(Bromomethyl)benzaldehyde

- Structure : Features an aromatic benzaldehyde core with a bromomethyl substituent.

- Reactivity : The benzylic bromine is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), contrasting with the aliphatic bromine in 7-Bromo-4-methylhepta-1,4-diene, which may exhibit slower kinetics due to steric hindrance.

- Safety: Limited toxicological data, but precautions for skin/eye contact and ingestion are emphasized .

4-Bromo-1,2-diaminobenzene

- Structure: Aromatic compound with bromine at position 4 and amino groups at positions 1 and 2.

- Reactivity : Bromine on an electron-rich aromatic ring may undergo electrophilic substitution, whereas the aliphatic bromine in this compound is more prone to elimination or radical pathways.

4-(4-Bromophenyl)-chromen-5-one derivative

- Structure: Contains a bromophenyl group attached to a chromenone scaffold.

- Reactivity : The aryl bromine is less reactive than aliphatic bromine but participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties (Inferred)

| Compound | Molecular Formula | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | C₈H₁₃Br | Aliphatic Br, conjugated diene | Radical bromination, polymer crosslinking | Agrochemicals, specialty polymers |

| (4E)-3-Methylhepta-1,4-diene | C₈H₁₂ | Non-brominated diene | Cycloaddition, polymerization | Industrial hydrocarbons |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | Benzylic Br, aldehyde | SN2 substitutions, aldehyde oxidation | Pharmaceuticals, organic synthesis |

| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | Aromatic Br, diamine | Electrophilic substitution, coordination | Dyes, metal-organic frameworks (MOFs) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-4-methylhepta-1,4-diene, and how are reaction conditions optimized?

- Methodology : The synthesis of brominated alkenes typically involves electrophilic addition or radical bromination. For dienes like this compound, regioselective bromination can be achieved using N-bromosuccinimide (NBS) under controlled light or radical initiators (e.g., AIBN) in non-polar solvents (e.g., CCl₄). Optimization includes monitoring reaction temperature (0–25°C) and stoichiometry to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

- Validation : Confirm purity and structure using GC-MS and NMR (¹H/¹³C). Compare spectral data with known brominated diene analogs .

Q. How can spectroscopic techniques (IR, NMR) distinguish this compound from structurally similar compounds?

- Methodology :

- IR Spectroscopy : Identify C-Br stretching vibrations (~500–650 cm⁻¹) and alkene C=C stretches (~1650 cm⁻¹). Methyl groups show symmetric/asymmetric C-H stretches (~2850–2960 cm⁻¹) .

- NMR : ¹H NMR reveals alkene proton splitting patterns (doublets for conjugated dienes) and methyl group integration (3H singlet at δ ~1.6–1.8 ppm). ¹³C NMR distinguishes Br-bearing carbons (δ ~30–40 ppm) and sp² carbons (δ ~120–130 ppm) .

- Case Study : Compare with 1-bromo-4,4-dimethylcyclohex-1-ene (δ ~6.5 ppm for vinyl protons) to highlight structural differences in branching and conjugation .

Advanced Research Questions

Q. How does steric hindrance from the 4-methyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The methyl group at position 4 introduces steric bulk, affecting Suzuki-Miyaura or Heck couplings. Use computational modeling (DFT) to analyze transition-state geometries. Experimentally, compare reaction yields with/without methyl substitution. For example, Pd-catalyzed coupling with arylboronic acids may show reduced efficiency due to hindered access to the Br-bearing carbon .

- Data Interpretation : Lower yields in methyl-substituted derivatives vs. linear analogs suggest steric effects outweigh electronic factors (e.g., Br’s electronegativity) .

Q. What experimental strategies resolve contradictions in reported reaction outcomes for brominated dienes under varying solvent systems?

- Methodology :

- Controlled Replication : Reproduce reactions in polar (e.g., DMF) vs. non-polar (e.g., toluene) solvents while maintaining identical temperature and catalyst loading.

- Kinetic Analysis : Use in-situ FTIR or UV-Vis to track intermediate formation. For example, polar solvents may stabilize carbocation intermediates, altering product ratios in elimination vs. substitution pathways .

Q. How can surface adsorption studies inform the stability of this compound in environmental or catalytic systems?

- Methodology : Employ microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on model surfaces (silica, TiO₂). Measure degradation rates under UV light or oxidants (O₃, NOx) to simulate environmental conditions. Compare with non-brominated dienes to isolate Br’s role in stability .

- Advanced Tools : Use XPS to track bromine dissociation during surface reactions, correlating with catalytic activity or decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.